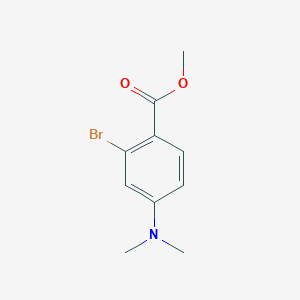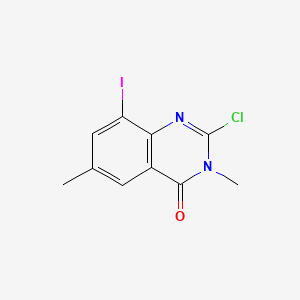
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-chloro-3,6-dimethyl-anthranilic acid with iodine in the presence of a suitable base can yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states .
Aplicaciones Científicas De Investigación
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its antimicrobial and anticancer properties.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules critical for cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3,6-dimethyl-quinazolin-4-one
- 8-Iodo-3,6-dimethyl-quinazolin-4-one
- 2,8-Dichloro-3,6-dimethyl-quinazolin-4-one
Uniqueness
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potency and selectivity as a therapeutic agent compared to other quinazolinone derivatives .
Propiedades
Fórmula molecular |
C10H8ClIN2O |
|---|---|
Peso molecular |
334.54 g/mol |
Nombre IUPAC |
2-chloro-8-iodo-3,6-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H8ClIN2O/c1-5-3-6-8(7(12)4-5)13-10(11)14(2)9(6)15/h3-4H,1-2H3 |
Clave InChI |
PNQFZMUNARIWLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)I)N=C(N(C2=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


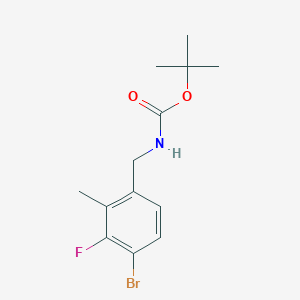

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
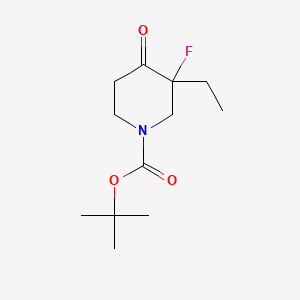
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)

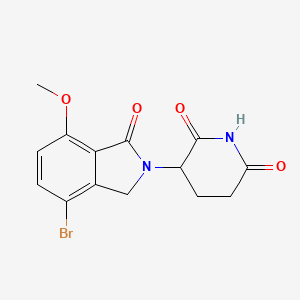

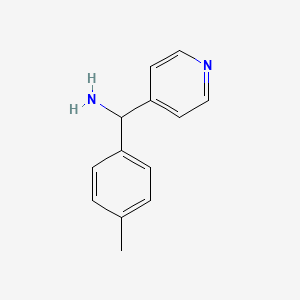
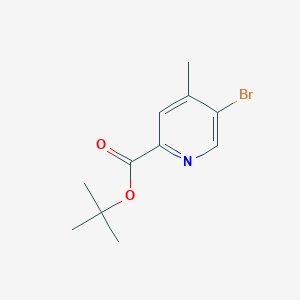
![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)


